(±)-Cannabichromene-d9
Description
Properties
Molecular Formula |
C₂₁H₂₁D₉O₂ |
|---|---|
Molecular Weight |
323.52 |
Synonyms |
CBC-d11; Cannabichrome-d9; Cannabichromene-d9; Cannanbichromene-d9; NSC 291831-d9; Pentylcannabichromene-d9; 2-Methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-5-ol-d9 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies
Synthetic Routes for (±)-Cannabichromene
The total synthesis of (±)-Cannabichromene (racemic CBC), a non-psychotropic phytocannabinoid, has been accomplished through several methodologies. The most common and historically significant approach involves the condensation of olivetol (B132274) (5-pentylresorcinol) with citral (B94496), a readily available monoterpene aldehyde. This reaction typically proceeds through a tandem Knoevenagel condensation and an oxo-electrocyclization (or hetero-Diels-Alder) reaction to form the characteristic chromene ring system. researchgate.netacs.org
Early syntheses involved heating olivetol and citral in the presence of a base like pyridine, which yielded (±)-CBC, albeit often with the co-formation of byproducts such as Cannabicyclol (CBL) and Cannabicitran (CBT) and in modest yields of around 15-17%. acs.orgresearchgate.net Subsequent research led to improved yields and selectivity through the use of different catalysts and reaction conditions.
A significant improvement was the use of primary amines, such as t-butylamine, in a toluene (B28343) solvent. This method, often referred to as the ElSohly conditions, was reported to produce (±)-CBC in yields exceeding 60% after purification. acs.orgnih.govresearchgate.net Another effective catalyst is ethylenediamine (B42938) diacetate, which also facilitates the reaction between resorcinols and α,β-unsaturated aldehydes to form benzopyrans. nih.govcdnsciencepub.comiaea.org More recently, "on water" synthetic approaches have been developed as a greener alternative, utilizing water as the solvent and a catalyst like ammonium (B1175870) chloride to promote the biomimetic-like synthesis. nih.govnih.gov
The choice of catalyst and solvent has a pronounced effect on the reaction outcome and product distribution.
Interactive Table 1: Comparison of Synthetic Routes for (±)-Cannabichromene
| Catalyst | Solvent | Typical Conditions | Reported Yield | Key Byproducts | Reference |
|---|---|---|---|---|---|
| Pyridine | Benzene or neat | Reflux | ~15-26% | Cannabicyclol (CBL), Cannabicitran (CBT) | acs.orgnih.gov |
| t-Butylamine | Toluene | Reflux (9 hours) | ~60% | Cannabicitran, iso-CBC | acs.orgresearchgate.net |
| Ethylenediamine diacetate | Toluene | Reflux (6 hours) | ~35-40% | - | cdnsciencepub.comiaea.org |
| Ammonium chloride (NH4Cl) | Water | Reflux | High (75%) | - | nih.gov |
Other less common synthetic strategies include the cyclodehydrogenation of Cannabigerol (CBG) using reagents like chloranil, though this is more of historical interest. acs.org
Deuteration Methodologies for (±)-Cannabichromene-d9 Synthesis
The synthesis of isotopically labeled cannabinoids like this compound is crucial for their use as internal standards in quantitative mass spectrometry analysis, aiding in metabolic studies and pharmacokinetics. The "-d9" designation typically implies the replacement of nine hydrogen atoms with deuterium (B1214612) atoms on the n-pentyl side chain of the olivetol moiety.
A direct, one-step deuteration of pre-formed CBC is generally not feasible for achieving specific labeling on the alkyl chain. Therefore, the synthesis of (±)-CBC-d9 relies on a bottom-up approach, starting with a deuterated precursor. The key step is the synthesis of olivetol-d9 (B132284) (5-(pentyl-d9)resorcinol).
The synthesis of side-chain deuterated resorcinols has been described in the literature. researchgate.net A general strategy involves building the deuterated alkyl chain on a protected resorcinol (B1680541) ring, such as 3,5-dimethoxybenzene. For instance, a Wurtz-type coupling reaction can be performed between a suitable precursor like 1-(bromomethyl)-3,5-dimethoxy-benzene and a Grignard reagent made from a deuterated alkyl halide (e.g., n-bromobutane-d9). sci-hub.se An alternative approach involves a multi-step elaboration of the side chain on 3,5-dimethoxybenzoic acid using sequential cross-coupling reactions with deuterated reagents like methyl-d3 magnesium iodide. jmchemsci.com
Once the deuterated olivetol (olivetol-d9) is synthesized and purified, it undergoes condensation with citral using one of the established methods described in section 2.1. The reaction between olivetol-d9 and citral, for example using t-butylamine in toluene, yields the desired this compound. acs.orgnih.gov
Table 2: General Synthetic Scheme for this compound
| Step | Reaction | Reactants | Product | Reference |
|---|---|---|---|---|
| 1 | Synthesis of Deuterated Olivetol | Protected resorcinol precursor + Deuterated alkylating agent | Olivetol-d9 | researchgate.netsci-hub.sejmchemsci.com |
| 2 | Condensation Reaction | Olivetol-d9 + Citral | This compound | acs.orgnih.gov |
Stereochemical Considerations in (±)-Cannabichromene Synthesis
Cannabichromene (B1668259) possesses a single stereocenter at the C-2 position of the chromene ring, meaning it exists as a pair of enantiomers: (R)-CBC and (S)-CBC. researchgate.net This chirality is a critical aspect of its chemistry.
When (±)-Cannabichromene is synthesized from achiral starting materials like olivetol and citral, the product is a racemic mixture. researchgate.net A racemic mixture contains equal (1:1) amounts of the (R)- and (S)-enantiomers, rendering it optically inactive. This is in contrast to CBC isolated from Cannabis plants, which is typically found as a scalemic mixture, where one enantiomer, usually the (R)-form, is present in excess. The enantiomeric ratio in natural extracts can vary, and some handling or processing conditions may promote racemization, which is the conversion of an enantiomerically enriched mixture into a racemic one.
The separation of the racemic mixture into its individual enantiomers is known as chiral resolution. This is most commonly achieved using chromatographic techniques. researchgate.net
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP), often based on polysaccharide derivatives like amylose, to selectively interact differently with each enantiomer, allowing them to be separated and collected.
Supercritical Fluid Chromatography (SFC): Chiral SFC is another powerful technique for the analytical and preparative separation of CBC enantiomers, often providing baseline resolution.
Once separated, the enantiomeric purity and ratio can be determined using analytical methods such as chiral NMR spectroscopy. This involves using a chiral solvating agent (like Pirkle's alcohol) or a chiral derivatizing agent (like (S)-ibuprofen) to induce a chemical shift difference between the signals of the two enantiomers in the ¹H NMR spectrum, allowing for their quantification.
Design and Synthesis of Cannabichromene Analogues and Derivatives
The basic structure of cannabichromene can be modified to create a wide range of analogues and derivatives, which are valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Modification of the Alkyl Side Chain: One of the most straightforward modifications involves replacing olivetol with other 5-substituted resorcinols in the condensation reaction with citral. This allows for the synthesis of CBC homologues with different alkyl chain lengths at the 7-position of the chromene ring. For example, using 5-propylresorcinol (divarinol) yields Cannabichromevarin (CBCV), while using resorcinol (with no alkyl chain) yields the corresponding C1 analogue. acs.org
Modification of the Chromene Core: The chromene core itself can be altered.
C-Methylation: Methyl groups can be introduced onto the aromatic ring of the olivetol precursor prior to condensation, leading to C-methylated CBC derivatives.
Conversion to other Cannabinoids: (±)-CBC can serve as a synthetic precursor to other rare cannabinoids. Under specific reaction conditions (e.g., photochemical or acid-catalyzed [2+2] cycloaddition), the isoprenoid side chain can cyclize to form the tetracyclic structures of Cannabicyclol (CBL) or Cannabicitran (CBT). researchgate.netresearchgate.netnih.gov
Other Derivatives: Researchers have also explored functionalization at other positions. For instance, new derivatives with modifications intended to enhance specific biological activities, such as for pain management, have been designed and synthesized. nih.gov Interestingly, cannabinoid-like chromene and chromane (B1220400) structures, such as anthopogochromenic acid, have been isolated from plant species unrelated to cannabis, like Rhododendron anthopogonoides, highlighting the natural diversity of this chemical scaffold.
Table 3: Examples of Cannabichromene Analogues and Derivatives
| Compound Name | Type of Modification | Synthetic Precursor(s) | Reference |
|---|---|---|---|
| Cannabichromevarin (CBCV) | Alkyl chain modification (propyl) | 5-Propylresorcinol + Citral | cdnsciencepub.com |
| Cannabiorcichromene (CBOC) | Alkyl chain modification (methyl) | 5-Methylresorcinol (Orcinol) + Citral | cdnsciencepub.comnih.gov |
| Cannabicyclol (CBL) | Conversion of CBC | (±)-Cannabichromene | researchgate.net |
| Cannabicitran (CBT) | Conversion of CBC | (±)-Cannabichromene | researchgate.net |
| Anthopogochromenic acid | Natural Analogue | Isolated from Rhododendron |
Advanced Analytical Methodologies and Applications
Quantification of Cannabichromene (B1668259) using (±)-Cannabichromene-d9 as an Internal Standard
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to account for variations in instrument response. labx.com Deuterated standards, such as this compound, are ideal because they have nearly identical chemical and physical properties to the analyte of interest but a different mass, allowing them to be distinguished by mass spectrometry. labx.com This ensures that the internal standard and the analyte behave similarly during extraction, derivatization, and chromatographic separation, leading to more accurate quantification. labx.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of cannabinoids. jfda-online.com However, a significant challenge in the GC-MS analysis of cannabinoids is the need for derivatization, typically silylation, to make the compounds more volatile and to prevent the decarboxylation of acidic cannabinoids at high temperatures. jfda-online.commdpi.com The use of this compound as an internal standard in GC-MS methods helps to mitigate variability introduced during this derivatization step and during the injection process. caymanchem.com
In a typical GC-MS analysis, the sample containing CBC is spiked with a known amount of this compound. caymanchem.com After extraction and derivatization, the sample is injected into the GC-MS. The instrument separates the compounds based on their retention times and detects them based on their mass-to-charge ratios. By comparing the peak area of CBC to the peak area of the known concentration of this compound, the concentration of CBC in the original sample can be accurately determined.
Challenges in GC-MS analysis include the potential for co-elution of cannabinoids with similar retention times. For instance, non-polar columns often used in cannabinoid analysis may not sufficiently separate cannabidiol (B1668261) (CBD) and cannabichromene (CBC). news-medical.net In such cases, an intermediate polarity column may be required to achieve adequate separation. news-medical.net
Table 1: GC-MS Method Parameters for Cannabinoid Analysis
| Parameter | Value | Reference |
| Column | Restek RTX 5 (10 m x 0.1 mm, 0.1 mm film thickness) | jfda-online.com |
| Carrier Gas | Helium | jfda-online.com |
| Derivatization | Silylation with MSTFA-TMCS | jfda-online.com |
| Ionization | Electron Impact (EI) | jfda-online.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for cannabinoid analysis due to its high sensitivity and specificity, and because it generally does not require derivatization. nih.gov This allows for the direct analysis of both neutral and acidic cannabinoids. nih.gov this compound is an effective internal standard for LC-MS/MS quantification of CBC in various biological matrices, including blood, urine, and oral fluid. caymanchem.comnih.govthermofisher.com
In LC-MS/MS methods, this compound is added to the sample prior to extraction, which can be a simple protein precipitation or a more complex liquid-liquid extraction. nih.govthermofisher.com The extract is then injected into the LC-MS/MS system. The use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both CBC and its deuterated internal standard. nih.gov For example, a method for analyzing cannabinoids in mouse brain tissue monitored the transition of m/z 315 > 193 for CBC. nih.gov
The use of deuterated internal standards like this compound is critical for compensating for matrix effects, which are a common source of variability in LC-MS/MS analysis of complex biological samples. lcms.cz
Table 2: LC-MS/MS Method Parameters for Cannabinoid Analysis in Mouse Brain
| Parameter | Value | Reference |
| Instrument | Applied Biosystems 3200 Q trap with a Shimadzu SCL HPLC | nih.gov |
| Column | Zorbaz eclipse XDB-C18 (4.6 x 75 mm, 3.5 micron) | nih.gov |
| Mobile Phase | Water/methanol (B129727) (10:90, v/v) with 0.1 mM ammonium (B1175870) formate | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Ionization | TurbolonSpray | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
Chromatographic Separation Techniques for Cannabichromene Profiling
The accurate profiling of cannabinoids, including CBC, relies on effective chromatographic separation. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a robust and widely used technique for the separation and quantification of cannabinoids. acs.org Reversed-phase chromatography with C18 columns is the most common approach. mdpi.com Gradient elution using a mobile phase consisting of acidified water and acetonitrile (B52724) or methanol is frequently employed to achieve good separation of a wide range of cannabinoids. mdpi.com
A key challenge in HPLC is the separation of isomeric and isobaric cannabinoids, such as CBC, CBD, and certain THC isomers, which have the same mass. uniupo.it Method development often focuses on optimizing mobile phase composition, column chemistry, and temperature to resolve these critical pairs. uniupo.it For example, a method was developed to achieve baseline separation of Δ8-THC and Δ9-THC using an Agilent 1100 series HPLC with a Restek Raptor C18 column. acs.org While this method had a longer runtime of 27 minutes to quantify later-eluting cannabinoids like CBC, it highlights the importance of tailored chromatographic conditions. acs.org
Table 3: Example HPLC Gradient for Cannabinoid Separation
| Time (min) | % Acetonitrile (with 0.1% Phosphoric Acid) | % Water (with 0.1% Phosphoric Acid) | Reference |
| 0 | 70 | 30 | acs.org |
| 20 | 85 | 15 | acs.org |
| 22 | 95 | 5 | acs.org |
| 25 | 95 | 5 | acs.org |
| 25.1 | 70 | 30 | acs.org |
| 27 | 70 | 30 | acs.org |
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for faster separations and higher resolution compared to traditional HPLC. lcms.cznih.gov This can significantly increase sample throughput, which is advantageous in high-volume testing laboratories. lcms.cz
A simple isocratic HPLC method for 16 cannabinoids was successfully transferred to a UPLC system, resulting in a greater than two-fold increase in productivity while maintaining the quality of the separation. lcms.cz UPLC methods, often coupled with tandem mass spectrometry (UPLC-MS/MS), are highly effective for the comprehensive profiling of cannabinoids in various matrices. researchgate.net For instance, a UPLC-MS/MS method was validated for the quantification of 11 cannabinoids in cannabis oil, demonstrating good resolution and accuracy. researchgate.net
Table 4: UPLC Method Parameters for Cannabinoid Analysis
| Parameter | Value | Reference |
| LC System | ACQUITY UPLC H-Class | lcms.cz |
| Column | CORTECS UPLC Shield RP18, 1.6 µm, 2.1 x 100 mm | lcms.cz |
| Mobile Phase | Isocratic: 41:59 Water with 0.1% TFA / Acetonitrile | lcms.cz |
| Flow Rate | 0.7 mL/min | lcms.cz |
Mass Spectrometric Approaches for Structural Characterization and Metabolite Identification
Mass spectrometry is an indispensable tool for the structural elucidation of cannabinoids and the identification of their metabolites. nih.govnih.govresearchgate.net
In GC-MS, electron impact (EI) ionization causes extensive fragmentation of the parent molecule. researchgate.net While this can be useful for creating a characteristic fingerprint for library matching, the dominant fragmentation of CBC often results in a substituted chromenyl ion, which provides limited information about the specific location of metabolic modifications. nih.govnih.gov To overcome this, a technique involving hydrogenation of the double bond responsible for this fragmentation has been used to redirect fragmentation to the site of metabolic hydroxylation, enabling the identification of monohydroxy-CBC metabolites. nih.gov
LC-MS/MS is particularly powerful for metabolite identification. acs.org In a study investigating the metabolism of CBC by human liver microsomes, LC-MS/MS was used to analyze the products. acs.org The mass spectra of potential metabolites were compared to synthesized standards to confirm their structures. acs.org This study identified several hydroxylated and epoxidized metabolites of CBC. acs.org High-resolution mass spectrometry (HRMS) can provide even greater confidence in metabolite identification by providing highly accurate mass measurements.
A recent study successfully identified 2′-hydroxycannabicitran as a major metabolite of CBC using a combination of GC-MS and nuclear magnetic resonance (NMR) spectroscopy. nih.govtmc.edu The GC-MS analysis showed that the metabolite had a mass shift of +16 Da compared to CBC, indicative of hydroxylation or epoxidation. nih.gov
Advanced Spectroscopic Methods for Structural Elucidation of Cannabichromene and Deuterated Forms (e.g., NMR)
The definitive determination of a molecule's structure is a cornerstone of chemical research. frontiersin.org For complex organic compounds like Cannabichromene (CBC) and its isotopically labeled analogues, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and decisive tool for structural elucidation. frontiersin.orgscribd.com NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing researchers to map out atomic connectivity and confirm stereochemistry. ipb.pt
One-dimensional (1D) NMR techniques, such as proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, are fundamental. ipb.pt ¹H NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. future4200.comnih.gov For Cannabichromene, specific signals in the ¹H NMR spectrum can be assigned to its distinct protons, such as those on the aromatic ring, the olefinic bond, and the terpenoid ring system. researchgate.netmdpi.com The integration of these signals helps in determining the relative number of protons in each environment.
| Proton (¹H) Assignment | Typical Chemical Shift (ppm) in CDCl₃ | Carbon (¹³C) Assignment | Typical Chemical Shift (ppm) in CDCl₃ |
| H-2 | ~6.68 | C-1 | ~22.4 |
| H-4 | ~6.16 | C-2 | ~121.7 |
| H-6 | ~6.30 | C-3 | ~154.1 |
| H-2' | ~5.51 | C-4 | ~108.0 |
| H-1'' | ~1.65 / 1.78 | C-5 | ~155.0 |
| H-2'' | ~2.15 | C-6 | ~110.1 |
| H-4''a / 4''b | ~1.54 / 1.63 | C-1' | ~77.8 |
| CH₃-5'' | ~1.18 | C-2' | ~124.0 |
| CH₃-6'' | ~1.31 | C-3' | ~131.2 |
| CH₃ (vinyl) | ~1.66 | C-4' | ~27.8 |
| Pentyl Chain | ~0.88 - 2.45 | C-5' | ~31.6 |
| C-1'' | ~30.6 | ||
| C-2'' | ~45.9 | ||
| C-3'' | ~35.7 | ||
| C-4'' | ~17.5 | ||
| CH₃-5'' | ~25.9 | ||
| CH₃-6'' | ~20.9 | ||
| Pentyl Chain | ~14.1 - 31.5 | ||
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data synthesized from literature sources. future4200.comresearchgate.netresearchgate.net |
To resolve ambiguities and definitively map the structure, two-dimensional (2D) NMR techniques are employed. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton by connecting non-bonded fragments. ipb.pt
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish spin systems within the molecule.
In the case of This compound , the deuterium (B1214612) (⁹D) labels serve as powerful verification tools. Deuterium is NMR-inactive in ¹H NMR. Therefore, in the ¹H NMR spectrum of this compound, the signals corresponding to the nine protons that have been replaced by deuterium atoms would be absent. This confirms the specific sites of deuteration. While not routine, ²H NMR could also be used to observe the deuterium signals directly, further confirming the isotopic labeling.
Sample Preparation and Extraction Protocols for Cannabinoid Analysis in Research Matrices
The accurate analysis of cannabinoids in any sample, or matrix, begins with effective sample preparation. nih.gov The primary goals are to efficiently extract the target analytes from the matrix and remove interfering substances that could compromise the analysis. unimore.it The choice of extraction method depends on the nature of the research matrix, the properties of the cannabinoids being analyzed, and the subsequent analytical technique. researchgate.netscielo.br
Several established protocols are used for cannabinoid extraction in a research context:
| Extraction Technique | Principle | Common Solvents/Reagents | Typical Application | Advantages/Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases (e.g., aqueous sample and organic solvent). unimore.it | Hexane, Ethyl Acetate, Methanol, Chloroform. researchgate.netrestek.com | Extraction from aqueous samples like plasma or urine after deproteination. unimore.itrestek.com | Adv: Simple, low cost. Disadv: Can be time-consuming and use large volumes of organic solvents. unimore.it |
| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are adsorbed onto a solid sorbent in a cartridge, interferences are washed away, and analytes are eluted with a different solvent. unimore.itnih.gov | Sorbent: C18, C8. Solvents: Methanol, Acetonitrile, Hexane. mdpi.com | Clean-up of extracts from complex matrices like tissue homogenates or whole blood. nih.gov | Adv: High selectivity, high recovery, reduced solvent use compared to LLE. Disadv: Higher cost of cartridges. unimore.it |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, most commonly CO₂, as the extraction solvent. unimore.it Modifiers like ethanol (B145695) can be added to tune selectivity. | Supercritical CO₂, Ethanol (co-solvent). unimore.it | Extraction from solid or semi-solid samples, such as plant material or dried biological spots. | Adv: Environmentally friendly ("green"), preserves thermos-labile compounds. Disadv: Requires specialized, high-pressure equipment. unimore.it |
| Solvent Extraction (for solids) | Direct extraction of analytes from a solid sample using an organic solvent, often aided by sonication or agitation. nih.gov | Methanol, Ethanol, Acetonitrile, or mixtures thereof. scielo.brnih.gov | Extraction from dried matrices like dried blood/fluid spots or plant material. nih.gov | Adv: Straightforward and effective. Disadv: Co-extraction of interfering compounds may require a subsequent clean-up step. |
For non-human biological matrices, a deproteination step, often using cold acetonitrile or acids, is typically required before extraction to prevent emulsions and improve recovery. unimore.it The selection of a specific protocol is critical for ensuring the reproducibility and accuracy of research findings.
Application in Complex Non-Human Biological Matrices for Research Purposes
In quantitative analytical research, particularly in fields like pharmacokinetics and toxicology, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. nih.govmdpi.comThis compound is designed primarily for this purpose, serving as a stable isotope-labeled internal standard (SIL-IS) for the quantification of unlabeled Cannabichromene. lcms.cz
The analysis of cannabinoids in complex non-human biological matrices—such as animal plasma, urine, hair, meconium, or tissue homogenates—is fraught with challenges. nih.govoup.comresearchgate.net These matrices contain numerous endogenous compounds that can interfere with the analytical signal, a phenomenon known as the "matrix effect." lcms.cz Furthermore, analyte can be lost at various stages of the sample preparation and injection process. mdpi.com
Isotope dilution mass spectrometry, which utilizes a SIL-IS like this compound, is the gold standard for overcoming these issues. The principle is based on adding a known quantity of the deuterated standard to the sample before any preparation steps. nih.gov Because the SIL-IS is chemically almost identical to the analyte (unlabeled CBC), it behaves in the same way during extraction, clean-up, and chromatographic separation. mdpi.com However, it is distinguishable by a mass spectrometer due to its higher mass (an increase of 9 Daltons in this case).
By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, the instrument can accurately calculate the concentration of the analyte, as any losses or signal suppression/enhancement will have affected both compounds equally, leaving the ratio unchanged. lcms.cz
| Application Aspect | Benefit of Using this compound |
| Quantitative Accuracy | Corrects for variations in analyte recovery during sample extraction and processing, as both the analyte and the standard are lost proportionally. mdpi.com |
| Matrix Effect Compensation | Mitigates signal suppression or enhancement caused by co-eluting compounds from the biological matrix in LC-MS/MS analysis. lcms.cz |
| Chromatographic Similarity | Co-elutes nearly identically with the unlabeled analyte, ensuring that matrix effects are experienced by both compounds at the same time. mdpi.com |
| Mass Spectrometric Distinction | Easily differentiated from the native compound by its higher mass-to-charge ratio (m/z) in a mass spectrometer. |
| Versatility in Research | Enables reliable quantification in a wide array of complex non-human biological matrices for preclinical pharmacokinetic, metabolic, or toxicological studies. oup.comresearchgate.net |
Pharmacological Investigations: Mechanistic Insights in Preclinical Models
In Vitro Receptor Interactions and Binding Affinities
(±)-Cannabichromene exhibits a distinct profile of activity at the two primary cannabinoid receptors, CB1 and CB2. Multiple studies have concluded that CBC is a selective CB2 receptor agonist. nih.govnaturecan.com.aubiorxiv.org In functional assays using AtT20 cells expressing human cannabinoid receptors, CBC was shown to activate CB2 receptors, leading to cellular hyperpolarization. nih.govnih.gov This activation was sensitive to the CB2 receptor antagonist AM630 and pertussis toxin, indicating signaling through G-protein coupled mechanisms. nih.govbiorxiv.orgnih.gov In the same assay, CBC displayed higher efficacy in hyperpolarizing cells than Δ⁹-tetrahydrocannabinol (THC). nih.govnih.gov
Conversely, CBC's interaction with the CB1 receptor appears to be negligible in most functional assays. nih.gov Studies have shown that CBC does not induce hyperpolarization in cells expressing CB1 receptors, nor does it stimulate [³⁵S]GTPγS binding via CB1. biorxiv.org While some binding assays have reported low-affinity ligand activity at both CB1 and CB2 receptors, functional studies consistently demonstrate a lack of significant CB1 receptor activation. nih.govbiorxiv.orgnih.gov The activity of CBC at CB1 remains a subject of some debate, with some reports indicating it may act as an agonist in certain assays, such as by inhibiting forskolin-stimulated cAMP synthesis, while other studies find no such activity. nih.gov However, the prevailing evidence points toward its selectivity for the CB2 receptor. nih.govnaturecan.com.au
| Receptor | Interaction Type | Key Findings | Reference |
|---|---|---|---|
| Cannabinoid Receptor 1 (CB1) | Negligible Agonist/Low Affinity | Does not induce hyperpolarization in AtT20-CB1 cells. nih.govbiorxiv.org Some studies report low-affinity binding or conflicting results in cAMP assays. nih.gov | nih.govbiorxiv.orgnih.gov |
| Cannabinoid Receptor 2 (CB2) | Selective Agonist | Activates CB2 receptors, producing cellular hyperpolarization. nih.govnih.gov The effect is blocked by CB2 antagonists. nih.govbiorxiv.org Displays higher efficacy than THC in some functional assays. nih.govnih.gov | nih.govbiorxiv.orgnih.gov |
(±)-Cannabichromene is a significant modulator of several Transient Receptor Potential (TRP) channels, which are involved in various sensory processes. frontiersin.org Its most well-documented interaction is as a potent activator of TRPA1 channels. webmd.comnih.gov This activity has been demonstrated in multiple studies and is considered a key mechanism of its action. nih.govprixgalien.it
CBC also interacts with TRPV1, often referred to as the capsaicin receptor. wellspringcbd.comnih.gov It acts as an agonist at TRPV1, and prolonged activation can lead to receptor desensitization, a process that blocks the transmission of pain signals. wellspringcbd.com In addition to TRPA1 and TRPV1, research has shown that CBC and other phytocannabinoids can modulate other "thermo-TRP" channels. nih.gov Specifically, CBC has been found to affect the expression of TRPV3 and TRPV4 channels in the gastrointestinal tract, particularly under inflammatory conditions. nih.gov While direct activation data for CBC at TRPV3, TRPV4, and TRPV8 is less defined than for TRPA1 and TRPV1, its ability to modulate the expression of these channels suggests a broader interaction with the TRP channel family. frontiersin.orgnih.gov
| Channel | Interaction Type | Key Findings | Reference |
|---|---|---|---|
| TRPA1 | Potent Agonist | CBC is a potent activator of TRPA1 channels. nih.govprixgalien.it This interaction is considered a primary mechanism of action. nih.gov | nih.govprixgalien.it |
| TRPV1 | Agonist | Activates and subsequently desensitizes TRPV1 channels. wellspringcbd.com May mediate anti-inflammatory effects through this channel. nih.gov | nih.govwellspringcbd.com |
| TRPV3 | Expression Modulator | Reduces mRNA expression of TRPV3 in the jejunum and ileum of mice with induced inflammation. nih.gov | nih.gov |
| TRPV4 | Expression Modulator | Reduces mRNA expression of TRPV4 in the jejunum and ileum of mice with induced inflammation. nih.gov | nih.gov |
| TRPV8 | Undetermined | Specific interaction data for CBC at TRPV8 is not well-documented in the available literature. | N/A |
(±)-Cannabichromene has been identified as an agonist at the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor involved in regulating gene expression related to inflammation and metabolism. nih.govyoutube.com In one study comparing various cannabinoids, CBC was found to be an agonist at PPARγ receptors. nih.gov However, it was the least potent of the cannabinoids tested, and a maximal effect was not reached at the highest concentration used (25 µM), resulting in an EC₅₀ value greater than 25 µM. nih.gov This indicates that while CBC does activate PPARγ, it does so with relatively low potency compared to other phytocannabinoids like cannabigerol (CBG). nih.gov
Enzyme Modulation and Inhibition Profiles
A key aspect of CBC's pharmacology is its ability to modulate the endocannabinoid system indirectly. Instead of directly activating CB1 receptors, CBC has been shown to inhibit the cellular reuptake of the body's own endocannabinoids, particularly anandamide (AEA). nih.govprixgalien.itwellspringcbd.com By blocking the reuptake mechanism, CBC increases the concentration of anandamide available to interact with cannabinoid receptors. wellspringcbd.com This elevation of endogenous cannabinoid levels enhances the natural regulatory functions of the endocannabinoid system without direct receptor agonism from CBC itself. wellspringcbd.com
(±)-Cannabichromene also interacts with the enzymes that degrade endocannabinoids. It has been reported to be a weak inhibitor of monoacylglycerol lipase (MAGL). nih.govnih.govprixgalien.it MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). frontiersin.org By weakly inhibiting this enzyme, CBC may contribute to a modest increase in the levels of 2-AG, further potentiating the endocannabinoid system. nih.gov
Prostaglandin Synthesis Inhibition
(±)-Cannabichromene-d9 (CBC) has demonstrated the ability to inhibit the synthesis of prostaglandins in vitro. researchgate.net While some cannabinoids stimulate the production of prostaglandins by elevating the activity of phospholipase enzymes responsible for supplying the precursor arachidonic acid, CBC has been noted for its inhibitory effects on inflammatory pathways. researchgate.net This action is a component of its broader anti-inflammatory profile, which is observed in various preclinical models.
Cellular Signaling Pathway Modulation
The interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is context-dependent, showing both inhibitory and stimulatory effects in different preclinical models. In inflammatory contexts, CBC has been shown to suppress inflammation stimulated by lipopolysaccharide (LPS) in RAW 264.7 macrophage cells by downregulating the MAPK pathway. nih.gov Specifically, CBC treatment inhibited the phosphorylation of key MAPK proteins JNK, ERK1/2, and P38. nih.gov
Conversely, in the context of neural cells, CBC exhibits a different effect on the MAPK/ERK pathway. In studies using mouse neural stem progenitor cells (NSPCs), CBC was found to stimulate the phosphorylation of ERK1/2. nih.govrealmofcaring.org This effect, which had a slower onset compared to typical MAPK stimulation, was linked to the positive influence of CBC on NSPC viability. nih.govrealmofcaring.org The stimulation of ERK phosphorylation appears to be mediated by the adenosine A1 receptor, as the effect was counteracted by a selective adenosine A1 receptor antagonist. nih.govrealmofcaring.org
Table 1: this compound Involvement in MAPK Pathway Modulation
| Cell Type | Stimulus | Key MAPK Proteins | Observed Effect of CBC | Reference Finding |
|---|---|---|---|---|
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | JNK, ERK1/2, P38 | Inhibition of phosphorylation | Suppresses inflammatory response. nih.gov |
| Mouse Neural Stem Progenitor Cells (NSPCs) | Differentiation Conditions | ERK1/2 | Stimulation of phosphorylation | Promotes cell viability. nih.govrealmofcaring.org |
This compound demonstrates significant modulatory effects on the expression of key inflammatory cytokines and chemokines in macrophages. In murine peritoneal macrophages activated with LPS, CBC significantly reduced the production of nitrites, which are stable products of nitric oxide (NO). nih.govprixgalien.it Similarly, in RAW 264.7 macrophages, CBC inhibited nitric oxide production by approximately 50% at a concentration of 20 μM. nih.gov
The compound's effects extend to a range of pro-inflammatory cytokines. Studies have shown that CBC treatment significantly inhibits the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels in RAW 264.7 cells. nih.gov In human THP-1 macrophages, CBC also suppressed the production of both the precursor (Pro-IL-1β) and mature forms of IL-1β. mdpi.com Furthermore, in LPS-challenged murine peritoneal macrophages, CBC was found to reduce levels of IL-1β and interferon-γ. prixgalien.it
Table 2: Modulation of Cytokine and Chemokine Expression by this compound in Macrophages
| Cell Type | Stimulus | Mediator | Observed Effect of CBC | Reference Finding |
|---|---|---|---|---|
| Murine Peritoneal Macrophages | LPS | Nitric Oxide (Nitrite) | Significant reduction | Inhibits LPS-stimulated nitrite levels. nih.govprixgalien.it |
| RAW 264.7 Macrophages | LPS | Nitric Oxide | Inhibition (~50%) | Suppresses NO production. nih.gov |
| RAW 264.7 Macrophages | LPS | IL-1β, IL-6, TNF-α | Significant inhibition (mRNA & protein) | Downregulates key pro-inflammatory cytokines. nih.gov |
| Human THP-1 Macrophages | LPS + ATP | IL-1β (Pro- and mature forms) | Suppression | Mitigates inflammasome-related cytokine production. mdpi.com |
| Murine Peritoneal Macrophages | LPS | IL-1β, Interferon-γ | Reduction | Decreases levels of specific interleukins. prixgalien.it |
The regulation of iNOS and COX-2 by this compound appears to differ depending on the specific cellular model. In studies using RAW 264.7 macrophages, CBC treatment significantly inhibited the expression of iNOS at both the mRNA and protein levels. nih.gov However, in the same cell line, CBC did not significantly inhibit the expression of COX-2, an enzyme responsible for prostaglandin synthesis at inflammatory sites. nih.gov
Interestingly, research on murine peritoneal macrophages activated by LPS yielded different results. In this model, while CBC effectively reduced nitrite levels, it did not significantly alter the LPS-induced upregulation of either iNOS or COX-2 mRNA and protein expression. nih.govprixgalien.it This suggests that in peritoneal macrophages, CBC's ability to reduce nitric oxide may occur through mechanisms that are independent of changes in iNOS expression. researchgate.net
Anti-inflammatory Mechanisms in Non-Human Models (e.g., Murine Colitis, Edema)
The anti-inflammatory properties of this compound have been confirmed in several non-human, in vivo models of inflammation. nih.govnih.gov In a murine model of colitis induced by dinitrobenzene sulphonic acid (DNBS), CBC administration ameliorated colonic inflammation. nih.gov This therapeutic effect was evidenced by histological and immunohistochemical analysis, as well as by a reduction in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration and intestinal inflammation. prixgalien.it
CBC has also demonstrated efficacy in a λ-carrageenan-induced mouse model of acute inflammation and edema. nih.gov Oral administration of CBC was shown to abrogate the increase in local inflammatory cytokines, including iNOS, IL-1β, and IL-6, in the edematous paw tissue. nih.gov Another study noted that CBC exerts anti-inflammatory effects in a model of edema through a mechanism that does not involve cannabinoid (CB) receptors. researchgate.net
Neurobiological Mechanisms in Preclinical Models (e.g., Neural Progenitor Cell Differentiation, Anticonvulsant Activity)
This compound exhibits significant neurobiological activity in preclinical models, particularly concerning the fate of neural stem/progenitor cells and anticonvulsant effects.
In studies on adult neural stem progenitor cells (NSPCs), CBC was found to have a positive effect on their viability during in vitro differentiation. nih.govrealmofcaring.org It promoted the maintenance of the stem cell population by up-regulating the NSPC marker nestin while simultaneously down-regulating the expression of Glial Fibrillary Acidic Protein (GFAP), an astrocyte marker. nih.govrealmofcaring.org This suggests that CBC inhibits the differentiation of NSPCs into astroglia, potentially favoring a neuronal lineage. nih.govrealmofcaring.org The underlying mechanism involves the stimulation of ERK1/2 phosphorylation and an upregulation of ATP and adenosine signaling. nih.govrealmofcaring.org
Further supporting a role in neurogenesis, CBC was shown to induce neuronal differentiation in the NSC-34 motor neuron-like cell line. mdpi.comnih.gov Transcriptomic analysis of CBC-treated NSC-34 cells revealed an upregulation of several key neuronal markers, such as Neurod1 and Tubb3, and indicators of neuronal differentiation progression, including Pax6. mdpi.comnih.gov The absence of GFAP protein expression in this model reinforced the finding that CBC promotes neuronal differentiation specifically, without inducing astroglial differentiation. mdpi.comnih.gov
Regarding anticonvulsant activity, preclinical studies have shown that CBC possesses anti-seizure properties. In a mouse model of Dravet syndrome (Scn1a+/-), CBC was as effective as cannabidiol (B1668261) (CBD) in reducing hyperthermia-induced seizures. nih.govmdpi.com It also demonstrated efficacy in a zebrafish model, reducing seizures induced by pentylenetetrazol. nih.gov However, an earlier study found that CBC was not effective in protecting mice from electroshock-induced seizures, suggesting its anticonvulsant effects may be specific to certain seizure types or models. nih.gov
Other Proposed Mechanistic Activities in Preclinical Models (e.g., Antitumor Effects in Breast Cancer Xenoplants in Mice)
Preclinical research has begun to explore the potential of (±)-Cannabichromene (CBC) as an agent with antitumor properties. Studies have indicated that CBC may exert cytotoxic effects across various cancer cell lines, including those of the breast, pancreas, and bladder nih.gov. The proposed mechanisms underlying these effects are multifaceted, involving the induction of programmed cell death pathways such as apoptosis, ferroptosis, and autophagy nih.gov.
In the context of breast cancer, CBC has demonstrated notable activity in preclinical models. It has been reported to exhibit antitumor effects in breast cancer xenoplants in mice wikipedia.org. In vitro studies on estrogen receptor-positive (ER+) breast cancer cell lines have shown that CBC can inhibit cell proliferation by downregulating the protein levels of both the estrogen receptor (ER) and the androgen receptor (AR) nih.govqixiolivetol.com. This disruption of hormone-driven pathways is a significant area of investigation in hormone-sensitive breast cancers. Furthermore, CBC has been observed to reduce the levels of aromatase, an enzyme crucial for estrogen synthesis, thereby further impeding the hormonal support for cancer cell growth qixiolivetol.com.
The induction of apoptosis is another key mechanism through which CBC is thought to exert its anticancer effects. Research has shown that CBC can activate caspases-3, -8, and -9, which are critical executioner and initiator caspases in the apoptotic cascade, in breast cancer cells nih.gov. Beyond direct effects on cancer cells, the activity of CBC is also linked to the modulation of specific receptors. It has been found to bind to and activate the Transient Receptor Potential Vanilloid 1 (TRPV1) and the Cannabinoid Receptor 2 (CB2), both of which can play roles in enhancing apoptosis and inhibiting tumor growth nih.gov. While direct, detailed reports on the in vivo efficacy of this compound in murine breast cancer xenograft models remain limited, the existing body of preclinical evidence points towards its potential as a subject for further investigation in oncology nih.govwikipedia.orgqixiolivetol.com. A study on pancreatic cancer xenograft models in mice did show that CBC treatment could significantly inhibit tumor growth, providing a basis for its potential in vivo antitumor activity in other cancer types qixiolivetol.com.
Table 1: Summary of Preclinical Antitumor Activities of Cannabichromene (B1668259) (CBC)
| Cancer Type | Model | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| Breast Cancer | In vitro (ER+ cells) | Inhibited cell proliferation by 70%; Downregulated ER and aromatase levels. | ER/AR targeting; Induction of ferroptosis. |
| Breast Cancer | In vivo (Xenoplants in mice) | Reported antitumor effects. | Not specified in available literature. |
| Pancreatic Cancer | In vivo (Xenograft) | Reduced tumor growth by 60%. | Synergizes with TRPV1/CB2 activation; Induces apoptosis and ferroptosis. |
| Bladder Cancer | In vitro | Synergistic cytotoxic effects with THC; Reduced cell migration. | S-phase cell cycle arrest; Inhibition of F-actin cytoskeleton integrity. |
Structure-Activity Relationships (SAR) of Cannabichromene and its Analogues
The exploration of the structure-activity relationships (SAR) of Cannabichromene (CBC) and its synthetic analogues is an emerging area of research aimed at understanding how the chemical structure of these compounds influences their biological activities, including their anticancer potential. The fundamental structure of CBC, characterized by a benzopyran ring system, a pentyl side chain, and a geranyl-derived moiety, provides several sites for chemical modification to probe these relationships uniupo.itresearchgate.net.
In the context of breast cancer, initial SAR insights suggest that the chromene ring is a crucial feature for certain biological activities. For instance, the formation of the chromene ring in CBC and its acidic precursor, cannabichromenic acid (CBCA), has been identified as important for their inverse agonist activity at the estrogen receptor (ER) nih.gov. This highlights the significance of the heterocyclic core of the CBC molecule in its potential to interfere with hormone-dependent cancer pathways.
Further SAR studies have begun to investigate the impact of modifying other parts of the CBC scaffold. One study focused on the synthesis and evaluation of CBC-based oxime esters, where the typical pentyl side chain was replaced with an oxime ester moiety digitellinc.com. These analogues were assessed for their anti-mitotic activity in a sea urchin embryo model. The findings revealed that the CBC oxime and its ester derivatives inhibited mitosis in a concentration-dependent manner, with the mechanism being linked to the induction of apoptosis, as evidenced by the activation of caspases 3/7 digitellinc.com. This suggests that modifications to the side chain can retain or even modulate the pro-apoptotic effects of the parent compound.
While comprehensive SAR studies for a wide array of CBC analogues in the context of anticancer activity are still developing, these initial findings underscore the therapeutic potential that could be unlocked through the chemical modification of the cannabichromene scaffold. Future research will likely focus on synthesizing and testing a broader range of analogues to delineate the specific structural requirements for optimal potency and selectivity against various cancer targets.
Table 2: Structure-Activity Relationship Insights for Cannabichromene (CBC) Analogues
| Structural Feature | Modification | Biological Activity | Implication |
|---|---|---|---|
| Benzopyran Ring | Presence of chromene ring | ER inverse agonism in breast cancer models. | The heterocyclic core is important for anti-estrogenic effects. |
| Pentyl Side Chain | Replacement with oxime ester moiety | Anti-mitotic activity via apoptosis induction. | The side chain can be modified to retain or alter cytotoxic mechanisms. |
Metabolic Studies: in Vitro and Preclinical Animal Models
In Vitro Metabolic Pathways of Cannabichromene (B1668259) in Liver Microsomes (Human and Animal)
In vitro studies using hepatic microsomes are crucial for elucidating the primary metabolic pathways of xenobiotics, including cannabinoids like CBC. When CBC is incubated with human liver microsomes (HLMs), it undergoes extensive phase I oxidative metabolism. mdpi.comnih.gov The primary reactions observed are hydroxylation and epoxidation, identified by a characteristic +16 Da mass shift in the resulting metabolites. mdpi.comnih.gov
Research has identified several metabolites generated by HLMs, including 1″-hydroxy-CBC, 8′-hydroxy-CBC, 6′,7′-epoxy-CBC, and 6′,7′-dihydroxy-CBC. mdpi.comnih.gov One study identified a novel major metabolite in HLM incubations as 2′-hydroxycannabicitran. elsevierpure.comnih.gov
Studies on liver microsomes from various animal species—including mice, rats, rabbits, guinea pigs, hamsters, gerbils, and cats—have shown that CBC is metabolized into numerous compounds. nih.gov The main pathways involve hydroxylation at the various positions of the pentyl and methylpentenyl side chains and the formation of an epoxide from the double bond in the methylpentenyl chain, which is then converted to a dihydrodiol. nih.gov These findings indicate that while the general metabolic pathways are similar across species, the specific profiles and major metabolites can vary significantly. nih.govnih.gov
Identification and Characterization of Cannabichromene Metabolites
The structural elucidation of CBC metabolites has been accomplished using advanced analytical techniques such as gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS/MS). nih.govacs.orgnih.gov These methods have allowed for the precise identification of various metabolic products.
Hydroxylation is a primary metabolic route for CBC. Studies have identified numerous monohydroxylated metabolites, with the hydroxyl group added to various positions on the compound's aliphatic side chains. nih.govsemanticscholar.org Among the principal hydroxylated metabolites identified in incubations with human cytochrome P450 enzymes are 8′-hydroxy-CBC and, to a lesser extent, 1″-hydroxy-CBC. acs.orgnih.govnih.gov In studies with human liver microsomes, 8'-hydroxy-CBC was identified as a key metabolite alongside others. nih.gov Another significant, newly identified metabolite is 2′-hydroxycannabicitran. elsevierpure.comnih.gov In earlier animal studies, 5'-hydroxy-CBC was found to be the major metabolite in most species investigated. nih.gov
Another significant metabolic pathway for CBC involves the epoxidation of the double bond in the methylpentenyl side chain. nih.gov This reaction leads to the formation of 6′,7′-epoxy-CBC. acs.orgnih.gov This epoxide can be further metabolized, likely by epoxide hydrolase, to form the corresponding 6′,7′-dihydroxy-CBC. mdpi.comacs.orgnih.gov Both 6′,7′-epoxy-CBC and 6′,7′-dihydroxy-CBC have been consistently identified as metabolites in both in vitro human liver microsome studies and in vivo animal models. acs.orgnih.gov
Table 1: Key Metabolites of Cannabichromene
| Metabolite Class | Example Metabolites | Method of Formation |
|---|---|---|
| Hydroxylated | 8′-hydroxy-CBC | Oxidation |
| 1″-hydroxy-CBC | Oxidation | |
| 2′-hydroxycannabicitran | Oxidation | |
| 5'-hydroxy-CBC | Oxidation | |
| Epoxidized | 6′,7′-epoxy-CBC | Epoxidation |
Role of Cytochrome P450 (CYP) Enzymes in Cannabichromene Metabolism (e.g., CYP2C9, CYP2C8, CYP3A4)
The biotransformation of CBC is primarily mediated by the cytochrome P450 (CYP) enzyme superfamily, which is responsible for the metabolism of a vast number of drugs and other xenobiotics. nih.govnih.gov Studies using recombinant human CYP enzymes have identified several specific isoforms involved in CBC metabolism.
CYP2C9 has been shown to be the most efficient enzyme in metabolizing CBC, producing both 8′-hydroxy-CBC and 6′,7′-epoxy-CBC. acs.orgnih.govnih.gov Other enzymes, including CYP2J2, CYP2C8, and CYP3A4, also contribute to its metabolism. acs.orgnih.gov Interestingly, CYP3A4 appears to exclusively produce 6′,7′-epoxy-CBC. acs.org The interaction between CYPs and cytochrome P450 reductase (CPR) can also influence the binding affinity and metabolic rate of CBC, particularly for enzymes like CYP2C8 and CYP3A4. acs.orgnih.govresearcher.life
Table 2: Role of Specific CYP Enzymes in CBC Metabolism
| CYP Enzyme | Major Metabolites Produced | Efficiency/Notes |
|---|---|---|
| CYP2C9 | 8′-hydroxy-CBC, 6′,7′-epoxy-CBC | Highest efficiency in producing metabolites. acs.orgnih.gov |
| CYP2J2 | 8′-hydroxy-CBC | Second highest rate of 8'-hydroxy-CBC formation. acs.org |
| CYP3A4 | 6′,7′-epoxy-CBC | Exclusively produces the epoxy metabolite. acs.org |
| CYP2C8 | Not specified | Involved in metabolism, binding affinity amplified by CPR. acs.orgnih.gov |
Species-Specific Metabolic Profiles of Cannabichromene in Animal Models
For instance:
Mouse, Rabbit, and Cat: Metabolites hydroxylated on the pentyl chain were more abundant. nih.gov
Hamster, Gerbil, and Cat: These species produced the highest amounts of epoxide-derived metabolites. mdpi.comnih.gov Specifically, epoxidation accounted for 10%, 12%, and 42% of the total metabolites in hamsters, gerbils, and cats, respectively. mdpi.comnih.gov
Rabbit: Identified as producing a significant amount of 6′,7′-dihydroxy-CBC as a primary metabolite. nih.gov
Mouse: In contrast to rabbits, the primary metabolite identified in mice was 6′,7′-epoxy-CBC. nih.gov
These species-specific differences highlight the importance of careful consideration when extrapolating metabolic data from animal models to humans. nih.gov
In Vivo Metabolic Fate and Kinetics in Non-Human Animal Models
In vivo studies in mice have provided insights into the metabolic fate and kinetics of CBC following systemic administration. acs.orgnih.gov When CBC was administered to mice either intravenously (IV) or intraperitoneally (IP), its plasma levels decreased significantly within two hours, indicating rapid metabolism. acs.orgnih.gov
Analysis of plasma samples collected 30 minutes and 2 hours post-administration revealed the presence of key metabolites. The products detected were 6′,7′-epoxy-CBC, 8′-hydroxy-CBC, and 6′,7′-dihydroxy-CBC. acs.orgnih.gov The 8′-monohydroxy metabolite was determined to be the major metabolite, found in concentrations 4 to 8 times higher than the 6′,7′-epoxy metabolite after 30 minutes. acs.orgnih.gov However, the concentrations of all three metabolites showed a significant reduction between the 30-minute and 2-hour time points. Notably, 8′-hydroxy-CBC was no longer detectable in blood plasma after 2 hours, suggesting rapid clearance or further metabolism of these initial products. acs.orgnih.gov
Deuteration as a Tool for Metabolic Profiling and Kinetic Studies
The primary application of (±)-Cannabichromene-d9 in metabolic research lies in its utility for metabolic profiling and kinetic analysis. The heavier isotope of hydrogen, deuterium (B1214612), forms a stronger covalent bond with carbon compared to protium (¹H). This difference in bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction, such as enzymatic metabolism, is altered upon isotopic substitution.
In the context of CBC metabolism, which is known to be mediated by cytochrome P450 (CYP) enzymes, the cleavage of a carbon-hydrogen bond is often the rate-limiting step in the formation of metabolites. By replacing hydrogen with deuterium at specific positions, researchers can probe the mechanisms of these enzymatic reactions. If a significant KIE is observed, it provides strong evidence that the C-H bond at the site of deuteration is involved in the rate-determining step of the metabolic transformation.
Elucidating Metabolic Pathways
Metabolic studies of cannabichromene using liver microsomes from various species, including humans, mice, rats, and rabbits, have identified hydroxylation and epoxidation as the major metabolic routes. These reactions result in the formation of various mono-hydroxylated and epoxide derivatives.
While direct studies detailing the metabolic fate of this compound are not extensively published, the principles of using deuterated compounds as tracers are well-established. In a typical in vitro experiment, a biological system, such as human liver microsomes, would be incubated with (±)-CBC-d9. The resulting mixture of metabolites can then be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). The unique mass signature of the deuterated metabolites allows for their unambiguous identification and differentiation from metabolites of any co-administered non-deuterated CBC or endogenous compounds.
This approach is invaluable for:
Identifying Novel Metabolites: The distinct isotopic signature of (±)-CBC-d9 and its metabolites simplifies their detection in complex chromatograms, aiding in the discovery of previously unknown metabolic pathways.
Mapping Metabolic Pathways: By analyzing the mass shifts in the metabolites, researchers can pinpoint the exact sites of metabolic modification on the CBC molecule.
Investigating Metabolic Switching: Deuteration at a primary site of metabolism can sometimes slow down the reaction at that position, leading to an increase in metabolism at alternative sites. This phenomenon, known as metabolic switching, can be effectively studied using deuterated analogs like (±)-CBC-d9.
Application in Kinetic Studies
The kinetic parameters of drug metabolism, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are crucial for predicting a drug's behavior in vivo. This compound is instrumental in these studies, primarily as an internal standard in quantitative bioanalytical methods.
In a recent study, a deuterated analog, CBC-d9, was utilized as an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of CBC in biological samples tmc.edu. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte, leading to signal suppression or enhancement. As (±)-CBC-d9 is chemically identical to CBC, it experiences similar matrix effects, allowing for accurate correction.
Compensation for Analyte Loss: During sample preparation and extraction, some of the analyte may be lost. The deuterated internal standard, which is added at a known concentration at the beginning of the process, experiences similar losses, enabling accurate quantification of the original analyte concentration.
The following table summarizes the key applications of this compound in metabolic and kinetic studies:
| Application Area | Specific Use of this compound | Key Advantages |
| Metabolic Profiling | Tracer to identify and characterize metabolites. | - Unambiguous identification of drug-related material.- Facilitates discovery of novel metabolic pathways.- Enables investigation of metabolic switching. |
| Kinetic Studies | Internal standard for quantitative bioanalysis (e.g., LC-MS/MS). | - High accuracy and precision in quantification.- Corrects for matrix effects and analyte loss during sample preparation. |
| Mechanistic Studies | Probe for investigating the kinetic isotope effect (KIE). | - Provides insights into the rate-determining steps of enzymatic reactions.- Helps to elucidate the mechanism of CYP450-mediated metabolism. |
While the body of research specifically detailing the metabolic profile and kinetic isotope effects of this compound is still emerging, the established principles of stable isotope labeling in drug metabolism studies underscore its critical role. Future research utilizing this powerful tool is expected to provide a more comprehensive understanding of the biotransformation and disposition of cannabichromene, contributing to a more complete pharmacological profile of this important phytocannabinoid.
Biosynthetic Pathways and Precursors in Cannabis Sativa
Enzymatic Synthesis of Cannabichromene (B1668259) (CBC) in Plants
The core of CBC's formation lies in the conversion of cannabigerolic acid (CBGA), often referred to as the "mother cannabinoid," into cannabichromenic acid (CBCA). cannabiscareer.comcdnsciencepub.com This critical transformation is catalyzed by a specific oxidocyclase enzyme known as cannabichromenic acid synthase (CBCA synthase). wikipedia.orgnih.gov This enzyme facilitates an oxidative cyclization of the monoterpene portion of the CBGA molecule to produce CBCA. uniprot.orgresearchgate.net
Subsequently, CBCA, like other acidic cannabinoids, undergoes non-enzymatic decarboxylation. nih.govresearchgate.net This reaction, typically prompted by heat or prolonged storage, removes a carboxyl group from the CBCA molecule, resulting in the formation of the neutral, stable cannabinoid, cannabichromene (CBC). wikipedia.orggoogle.com
Precursors and Intermediates in Cannabichromene Formation
The biosynthetic journey to CBC begins with two primary precursor molecules: Geranyl Pyrophosphate (GPP) and Olivetolic Acid (OLA). wikipedia.orgciliconplus.com
Geranyl Pyrophosphate (GPP): This terpenoid precursor is formed through the plastidial 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway. srce.hr Within this pathway, Geranyl Pyrophosphate Synthase (GPPS) catalyzes the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to yield GPP. nih.govciliconplus.com
Olivetolic Acid (OLA): This polyketide is derived from hexanoyl-CoA. mdpi.com The synthesis involves two key enzymes: olivetol (B132274) synthase (OLS) and olivetolic acid cyclase (OAC), which together convert hexanoyl-CoA into olivetolic acid. cdnsciencepub.comcdnsciencepub.com
The convergence of these two pathways occurs when an aromatic prenyltransferase, also known as cannabigerolic acid synthase (CBGAS), catalyzes the alkylation of Olivetolic Acid with Geranyl Pyrophosphate. cdnsciencepub.comnih.gov This crucial condensation reaction forms Cannabigerolic Acid (CBGA) , the central intermediate for all major phytocannabinoids. researchgate.netcbd-alchemy.comresearchgate.net
From this pivotal junction, CBGA serves as the direct substrate for CBCA synthase, which then channels the pathway specifically toward Cannabichromenic Acid (CBCA) , the immediate precursor to CBC. cannabiscareer.comwikipedia.org
| Precursor/Intermediate | Classification | Role in Pathway |
|---|---|---|
| Geranyl Pyrophosphate (GPP) | Terpenoid | Combines with Olivetolic Acid to form CBGA. srce.hrciliconplus.com |
| Olivetolic Acid (OLA) | Polyketide | Combines with Geranyl Pyrophosphate to form CBGA. cdnsciencepub.comresearchgate.net |
| Cannabigerolic Acid (CBGA) | Cannabinoid Acid | Central precursor; substrate for CBCA synthase. cdnsciencepub.comcbd-alchemy.com |
| Cannabichromenic Acid (CBCA) | Cannabinoid Acid | Direct acidic precursor to CBC. nih.govwikipedia.org |
Genetic and Molecular Biology Aspects of Cannabichromene Biosynthesis
The production of CBC is governed by the expression of specific genes encoding the necessary biosynthetic enzymes. The final, diversifying step in the pathway is controlled by the activity of cannabinoid synthases.
Cannabichromenic acid synthase (CBCAS) is the key enzyme that directs the cannabinoid pathway toward CBC by specifically converting CBGA into CBCA. uniprot.orgnih.gov It is an oxidoreductase that catalyzes the stereoselective cyclization of CBGA's geranyl group. nih.govcdnsciencepub.com Research has shown that CBCAS can also use cannabinerolic acid (the Z-isomer of CBGA) as a substrate, though CBGA is considered the predominant precursor in vivo. nih.govuniprot.orgwikipedia.org
The genes encoding the major cannabinoid synthases—THCA synthase, CBDA synthase, and CBCA synthase—are highly similar at the sequence level. cdnsciencepub.comresearchgate.net Despite this similarity, their enzymatic activity leads to structurally distinct cannabinoids. Studies have indicated that these enzymes can exhibit some level of "promiscuity," meaning they can produce small amounts of other cannabinoids as byproducts. cdnsciencepub.comresearchgate.net The low but stable transcription level of the CBCAS gene across various Cannabis genotypes suggests it is consistently active and contributes to the final cannabinoid profile. nih.gov There is also evidence suggesting that the specific expression of different CBCAS isoforms or associated proteins may influence the chirality (the "handedness") of the resulting CBC molecule in different cannabis strains. acs.org
The genes responsible for cannabinoid biosynthesis can be transferred into and expressed in other organisms, a process known as heterologous expression. This technology offers a method for producing specific cannabinoids, like CBC, without cultivating the Cannabis plant. google.com Microorganisms such as yeast, particularly Saccharomyces cerevisiae and Pichia pastoris, have been successfully engineered for this purpose. researchgate.netnih.gov
By introducing the genes for the entire CBC biosynthetic pathway—from the initial precursors to the final CBCA synthase—these microbial systems can be turned into cellular factories. For example, engineered yeast strains have been developed that, when fed precursor molecules like olivetolic acid, can produce CBGA and subsequently other cannabinoids. researchgate.net Pichia pastoris is a particularly effective host due to its ability to achieve high expression levels, perform necessary post-translational modifications, and secrete proteins, which can simplify purification. nih.govniscpr.res.in This approach allows for scalable and controlled production of cannabinoids. google.com
Influence of Environmental Factors on Cannabichromene Biosynthesis
The chemical profile of a Cannabis plant, including its CBC content, is not determined by genetics alone. Environmental conditions and agronomic practices play a significant role in modulating the biosynthesis of secondary metabolites like cannabinoids. mdpi.comnih.gov
| Environmental Factor | Observed Effect | Reference |
|---|---|---|
| Drought Stress (Severe) | Decreased inflorescence weight and reduced concentrations of major phytocannabinoids (THCA, CBGA). | biorxiv.org |
| Drought Stress (Early Flowering) | Can significantly alter cannabinoid profiles, causing a decrease in THC and CBD accumulation while increasing CBG. | nih.govfrontiersin.org |
| General Abiotic Stress | Can induce chemical variability in the plant, affecting levels of cannabinoids and terpenes. | nih.gov |
Comparative Studies with Other Phytocannabinoids
Mechanistic Differences and Similarities with Major Phytocannabinoids (e.g., Δ9-THC, CBD, CBG)
The mechanisms of action of CBC diverge significantly from those of Δ9-THC, CBD, and CBG, primarily in its interaction with the endocannabinoid system (ECS). While Δ9-THC exerts its psychoactive effects through direct agonism of the cannabinoid receptor 1 (CB1), CBC exhibits a much weaker affinity for both CB1 and CB2 receptors. nih.govfrontiersin.org Instead of directly activating these receptors, CBC is thought to indirectly influence the ECS by inhibiting the reuptake and degradation of endocannabinoids like anandamide, thereby prolonging their presence and action in the synaptic cleft. nih.gov
In contrast to the direct receptor agonism of Δ9-THC and the multifaceted interactions of CBD with various receptors, CBC's primary targets appear to be non-cannabinoid receptors, particularly the transient receptor potential (TRP) channels. srce.hrmilehighlabs.com CBC is a potent activator of TRPA1 and TRPV1 channels, which are involved in pain perception and inflammation. srce.hrfrontiersin.org This interaction with TRP channels is a key differentiator from Δ9-THC and CBG, although CBD also interacts with these channels. frontiersin.org
Comparative Receptor Binding Affinities and Efficacy Profiles
The differences in the pharmacological effects of CBC, Δ9-THC, CBD, and CBG can be largely attributed to their varying affinities and efficacies at different receptor targets. Δ9-THC is a partial agonist at both CB1 and CB2 receptors, with a higher affinity for CB1, which underlies its psychoactive properties. nih.gov
CBC, on the other hand, has a low binding affinity for CB1 receptors, which explains its non-psychoactive nature. nih.gov However, it has been identified as a selective CB2 receptor agonist, with some studies suggesting it has a higher efficacy than Δ9-THC in certain cellular assays. frontiersin.org The affinity of CBC for the CB2 receptor is reported to be similar to or slightly higher than that of THC, and notably higher than that of CBG and CBD. nih.gov
CBD's interaction with the ECS is complex; it has a low affinity for both CB1 and CB2 receptors and can act as a negative allosteric modulator of CB1 receptors. nih.gov Its therapeutic effects are mediated through a wide range of other targets, including TRP channels and serotonin receptors. frontiersin.org CBG is considered a weak partial agonist at both CB1 and CB2 receptors. nih.gov
The following table provides a summary of the comparative receptor binding affinities for these phytocannabinoids. Note: The values presented are compiled from various sources and may not be directly comparable due to different experimental conditions.
| Cannabinoid | CB1 Ki (nM) | CB2 Ki (nM) | TRPV1 EC50 (µM) | TRPA1 EC50 (µM) |
| (±)-Cannabichromene (CBC) | >10,000 | 153 - 417 | ~1 | ~3.4 |
| Δ9-Tetrahydrocannabinol (Δ9-THC) | 10 - 42.6 | 24 - 35.2 | >10 | >10 |
| Cannabidiol (B1668261) (CBD) | ~14711 | ~574 | ~1 | >10 |
| Cannabigerol (CBG) | 381 - 897 | 153 - 2600 | ~1 | ~3.4 |
Synergistic and Antagonistic Interactions in In Vitro and Animal Models (e.g., with Δ9-THC)
Emerging research suggests that the therapeutic effects of cannabinoids may be enhanced through synergistic interactions, a concept often referred to as the "entourage effect." stupiddope.com Several studies have investigated the interactions between CBC and Δ9-THC in various preclinical models.
In animal models of pain and inflammation, CBC has been shown to exhibit additive or synergistic effects when co-administered with Δ9-THC. nih.gov For instance, one study found that the combination of CBC and THC produced an additive anti-edematous effect in a mouse model of inflammation. nih.gov Another study reported a synergistic effect on anti-nociceptive activity in the tail-flick assay in mice. nih.gov These findings suggest that CBC may enhance the therapeutic properties of Δ9-THC, potentially allowing for lower doses of THC to be used, thereby reducing its psychoactive side effects.
Furthermore, in vitro studies have demonstrated synergistic cytotoxic activity between CBC and Δ9-THC against urothelial carcinoma cell lines. nih.govresearchgate.net This synergistic interaction was found to be dependent on specific ratios of the two compounds and was associated with the induction of apoptosis and cell cycle arrest. nih.gov These results highlight the potential of combining these cannabinoids for therapeutic applications.
The table below summarizes findings from studies on the interaction between CBC and Δ9-THC.
| Model | Effect Studied | Interaction Type | Outcome |
| Mouse Paw Edema | Anti-inflammatory | Additive | Enhanced reduction of inflammation. nih.gov |
| Mouse Tail-Flick Assay | Anti-nociceptive | Synergistic | Increased pain threshold. nih.gov |
| Urothelial Carcinoma Cells (in vitro) | Cytotoxicity | Synergistic | Increased cancer cell death. nih.govresearchgate.net |
Distinct Pharmacological Profiles and Non-Psychoactive Nature of Cannabichromene (B1668259)
The pharmacological profile of CBC is markedly different from that of the psychoactive cannabinoid, Δ9-THC. The primary reason for CBC's non-psychoactive nature is its low affinity for the CB1 receptor, which is densely expressed in the central nervous system and is the primary mediator of the intoxicating effects of cannabis. nih.gov
The distinct pharmacological actions of CBC are largely attributed to its interactions with non-CB1/CB2 receptors, particularly the TRP ion channels. srce.hrmilehighlabs.com Its ability to activate TRPA1 and TRPV1 channels contributes to its documented anti-inflammatory and analgesic properties. webmd.commdpi.com Furthermore, its indirect influence on the endocannabinoid system by inhibiting anandamide uptake further contributes to its therapeutic potential without inducing a "high." nih.gov
Future Directions and Emerging Research Avenues
Advancements in Stereoselective Synthesis of Cannabichromene (B1668259) and Deuterated Analogues
While Cannabichromene can be extracted from Cannabis sativa L., it is often found in small quantities and as a scalemic mixture, meaning it contains an unequal mixture of enantiomers. uhsp.eduescholarship.org This natural variability has spurred the development of synthetic strategies to produce CBC and its analogues, including deuterated forms, in a controlled and efficient manner.
A common synthetic route involves a tandem Knoevenagel-electrocyclic reaction between citral (B94496) and a resorcinol (B1680541) derivative like olivetol (B132274). researchgate.net Researchers are exploring novel methods to improve reaction efficiency and speed, such as microwave-assisted synthesis, which can significantly reduce reaction times compared to traditional methods. uhsp.edu
A key challenge and a significant area for future research is achieving stereoselectivity—the ability to produce a single, desired enantiomer. Recent breakthroughs include the development of enantioselective total synthesis strategies, such as a tandem conjugate addition/enolate alkylation annulation using novel organoboronates, which has shown high yields and excellent enantio- and diastereoselectivity. nih.gov The development of such stereospecific methods is crucial, as different enantiomers of a compound can have distinct pharmacological properties.
The synthesis of specifically deuterated cannabinoids is also advancing. researchgate.netrti.org These methods, which include the use of deuterated starting materials or advanced catalytic hydrogen-deuterium exchange reactions, are essential for creating the high-purity deuterated standards required for modern analytical techniques. researchgate.net
Table 1: Synthetic Approaches for Cannabichromene and Analogues
| Synthetic Method | Description | Key Advantages / Research Focus | Reference |
|---|---|---|---|
| Tandem Knoevenagel-Electrocyclization | Condensation reaction between citral and olivetol (or other resorcinols). | Established method for creating the chromene core structure. | researchgate.net |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Reduces reaction time from hours to minutes, improving efficiency. | uhsp.edu |
| Enantioselective Annulation | Uses chiral catalysts and novel reagents (e.g., organoboronates) to control stereochemistry. | Allows for the synthesis of specific enantiomers, crucial for pharmacological studies. | nih.gov |
| Catalytic H-D Exchange | A method for introducing deuterium (B1214612) atoms into a molecule with high precision. | Enables the creation of specifically labeled internal standards for analytical use. | researchgate.net |
Development of Novel Analytical Applications for Deuterated Cannabinoid Standards
(±)-Cannabichromene-d9 is a certified reference material (CRM) intended for use as an internal standard for the quantification of (±)-cannabichromene. caymanchem.comnih.gov The development and application of such deuterated standards are fundamental to the advancement of analytical chemistry in the cannabinoid field.
In quantitative analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are indispensable. google.comresearchgate.net Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a sample at the beginning of the analytical process. This allows them to correct for any loss of analyte during sample extraction and cleanup, as well as variations in instrument response, thereby significantly improving the accuracy and precision of the measurement. google.comnih.gov
Future applications will focus on developing more sensitive and robust analytical methods to:
Quantify low concentrations of CBC and its metabolites in complex biological matrices like plasma, urine, and brain tissue. nih.govacs.org
Identify and characterize novel synthetic cannabinoids that may appear in unregulated markets, which pose a public health risk. nih.gov
Ensure accurate labeling and quality control of commercial cannabis and hemp products, where mislabeling can be a significant consumer safety issue. chemrxiv.org
The availability of high-quality deuterated standards like this compound is the bedrock upon which these novel analytical applications are built.
Unexplored Mechanistic Pathways and Target Identification for Cannabichromene
While some pharmacological targets of Cannabichromene have been identified, its complete mechanism of action remains an active area of investigation. CBC is known to be a selective agonist of the cannabinoid 2 (CB2) receptor and an activator of the transient receptor potential ankyrin-1 (TRPA1) channel. chemfaces.comnih.gov However, evidence suggests that its anti-inflammatory effects may be mediated through additional, yet-to-be-identified pathways. nih.govchemfaces.com
Emerging research is focused on several key areas:
Non-CB, Non-TRP Pathways: Studies indicate that CBC's anti-inflammatory action may involve the downregulation of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways. nih.gov Elucidating these mechanisms is a critical future step.
The Entourage Effect: CBC may act synergistically with other cannabinoids, such as Δ9-tetrahydrocannabinol (THC), to produce enhanced effects. nih.govnih.gov Research into these interactions could reveal novel therapeutic combinations and provide deeper insight into the "entourage effect."
Identifying the full spectrum of molecular targets and signaling pathways for CBC and its metabolites is a primary goal for future pharmacological research.
Development and Refinement of Advanced Preclinical Models for Cannabichromene Research
To fully investigate the therapeutic potential of CBC, researchers rely on a variety of preclinical models, which are continuously being developed and refined. These models can be broadly categorized into in vitro and in vivo systems. youtube.com
In Vitro Models: These "within the glass" experiments use cells isolated from tissues and grown in culture. youtube.com They are invaluable for mechanistic studies to determine how CBC affects specific cellular and signaling pathways. youtube.com For example, macrophage cell cultures have been used to study CBC's anti-inflammatory properties, while cancer cell lines have been used to investigate its cytotoxic potential. chemfaces.comnih.gov
The future of preclinical research lies in developing models with greater physiological relevance to human conditions. This includes:
Advanced In Vitro Systems: Moving beyond traditional 2D cell culture to 3D models (e.g., spheroids, organoids) and microfluidic "organ-on-a-chip" platforms that better mimic the complex environment of human tissues. researchgate.net
Humanized Models: Utilizing induced pluripotent stem cells (iPSCs) derived from patients to create disease-specific cell models for testing CBC's efficacy. researchgate.net
Refined Animal Models: Developing "multi-hit" animal models that incorporate multiple aspects of a human disease, such as genetic predispositions and comorbidities, to provide a more accurate prediction of therapeutic outcomes. researchgate.net
These advanced models will be critical for translating basic research findings on CBC into potential clinical applications.
Integration of Omics Technologies in Cannabinoid Biosynthesis and Pharmacological Research
The "omics" revolution—encompassing genomics, transcriptomics, proteomics, and metabolomics—is providing powerful new tools for cannabinoid research. isaaa.orgfrontiersin.org By offering a holistic view of the biological systems involved, these technologies are accelerating the discovery and understanding of compounds like CBC.
Genomics and Transcriptomics: These fields study an organism's complete set of DNA and its expressed RNA transcripts, respectively. In cannabis research, they are used to identify the genes and regulatory networks responsible for the biosynthesis of cannabinoids. frontiersin.orgmdpi.com This knowledge can explain why CBC is produced in smaller quantities than other cannabinoids and could be used to engineer microorganisms or plants for enhanced CBC production. frontiersin.org
Proteomics: As the study of all proteins in a cell, proteomics provides a direct look at the functional machinery, including the enzymes like CBCA synthase that produce cannabinoids. isaaa.org
Metabolomics: This is the large-scale study of small molecules, or metabolites, within a biological system. The application of metabolomics to cannabis, sometimes termed "Cannabinomics," allows for the comprehensive profiling of all cannabinoids, terpenes, and other compounds in a given plant. frontiersin.orgnih.gov This is crucial for classifying cannabis varieties (chemovars) and discovering novel bioactive molecules.
The integration of these multi-omics datasets is a key future direction. mdpi.comnih.gov By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can build comprehensive models that link genetic traits to the production of specific cannabinoids and their ultimate pharmacological effects. This powerful, systems-biology approach will undoubtedly uncover new aspects of CBC's biology and unlock its therapeutic potential.
Q & A
Q. How can researchers optimize sample size for in vivo studies of this compound while minimizing ethical concerns?
- Methodological Answer : Use power analysis (α=0.05, β=0.2) based on pilot data effect sizes. Employ adaptive design protocols to adjust group sizes mid-study. Follow ARRIVE 2.0 guidelines for humane endpoints and randomization .
Key Considerations
- Synthesis Challenges : Deuterium labeling at non-labile positions requires catalytic exchange reactions under inert conditions to prevent isotopic scrambling .
- Ethical Compliance : For human studies, align protocols with ICH E6(R3) guidelines and obtain dual IRB/ethics committee approvals .
- Data Transparency : Share raw datasets via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
